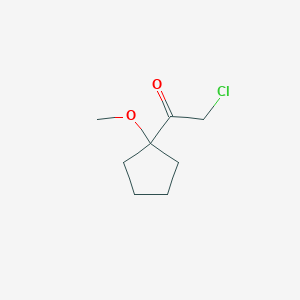
2-Deoxy-D-glucose-6-phosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-D-glucose-6-phosphate sodium salt is a crucial intermediate in glycogen degradation. It is produced in mammalian cells through the action of hexokinase on 2-Deoxy-D-glucose. This compound is a derivative of 2-Deoxy-D-glucose, a glucose molecule with the 2-hydroxyl group replaced by hydrogen, preventing it from undergoing further glycolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Deoxy-D-glucose-6-phosphate sodium salt is synthesized by phosphorylating 2-Deoxy-D-glucose using hexokinase. The reaction involves the transfer of a phosphate group from ATP to the 6th carbon of 2-Deoxy-D-glucose, forming 2-Deoxy-D-glucose-6-phosphate .
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis using hexokinase. The process is optimized for large-scale production by controlling reaction conditions such as pH, temperature, and substrate concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-D-glucose-6-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Deoxy-D-glucose-6-phosphogluconolactone.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common reagents include glucose-6-phosphate dehydrogenase and NADP+.
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products Formed
Oxidation: 2-Deoxy-D-glucose-6-phosphogluconolactone.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives of 2-Deoxy-D-glucose-6-phosphate.
Wissenschaftliche Forschungsanwendungen
2-Deoxy-D-glucose-6-phosphate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a marker for tissue glucose uptake and hexokinase activity.
Biology: Studies on glycogen degradation and glucose metabolism.
Medicine: Research on cancer metabolism, as many cancers have elevated glucose uptake and hexokinase levels.
Industry: Used in the production of various biochemical reagents and as an intermediate in synthetic pathways .
Wirkmechanismus
2-Deoxy-D-glucose-6-phosphate sodium salt acts by competitively inhibiting the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level (step 2 of glycolysis). This inhibition prevents further glycolysis, leading to the accumulation of 2-Deoxy-D-glucose-6-phosphate within cells. The compound serves as a marker for tissue glucose uptake and hexokinase activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-D-glucose: A glucose molecule with the 2-hydroxyl group replaced by hydrogen.
D-Glucose-6-phosphate: A phosphorylated form of glucose at the 6th carbon.
6-Deoxy-D-glucose: A glucose molecule with the 6-hydroxyl group replaced by hydrogen .
Uniqueness
2-Deoxy-D-glucose-6-phosphate sodium salt is unique due to its specific inhibition of glycolysis and its role as an intermediate in glycogen degradation. Its ability to serve as a marker for tissue glucose uptake and hexokinase activity makes it valuable in various research applications .
Eigenschaften
Molekularformel |
C6H12NaO8P |
|---|---|
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4R)-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H13O8P.Na/c7-3-1-5(8)14-4(6(3)9)2-13-15(10,11)12;/h3-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t3-,4-,5?,6+;/m1./s1 |
InChI-Schlüssel |
RZNMXNQOTKUJPK-ZEKPKIQVSA-M |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)[O-])O)O.[Na+] |
Kanonische SMILES |
C1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


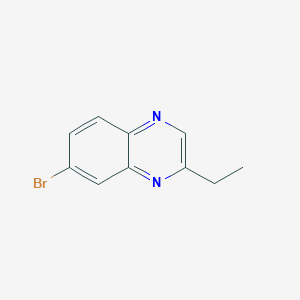
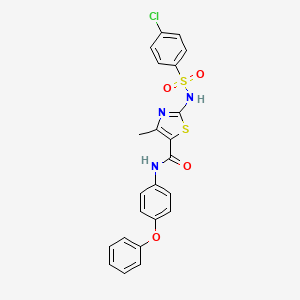
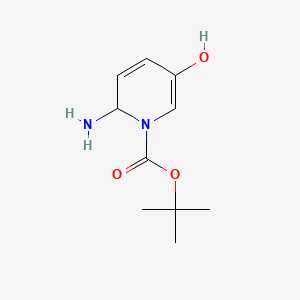
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)
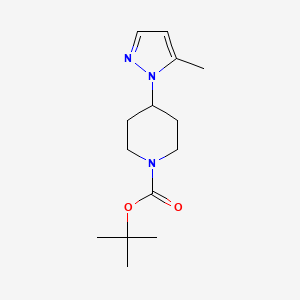


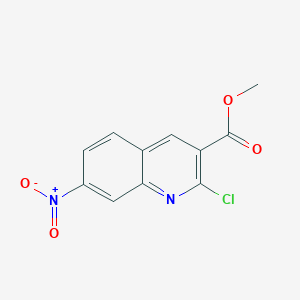
![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)


![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)
